2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide
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Overview
Description
2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is a complex organic compound that features a thiophene ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these steps include sulfonyl chlorides, amines, and carboxylic acids, under conditions such as reflux or catalytic amounts of acids or bases .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or alcohols, often under acidic or basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide involves its interaction with specific molecular targets. The sulfonyl and amido groups can form hydrogen bonds with biological macromolecules, influencing their activity. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Similar in structure but contain a nitrogen atom in the ring.
Indoles: Contain a fused benzene and pyrrole ring, with different electronic properties.
Benzofurans: Feature an oxygen atom in the ring, leading to different reactivity and applications
Uniqueness
2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-5-phenylthiophene-3-carboxamide is unique due to its combination of functional groups and the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions and stability under various conditions.
Properties
IUPAC Name |
2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5-phenylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5S2/c1-28-15-7-9-16(10-8-15)30(26,27)12-11-19(24)23-21-17(20(22)25)13-18(29-21)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H2,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDGVJFVCJFUWCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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